molecular formula C11H17NO3 B2416379 tert-Butyl 3-oxa-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate CAS No. 1250996-94-1

tert-Butyl 3-oxa-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate

Cat. No. B2416379
CAS RN: 1250996-94-1
M. Wt: 211.261
InChI Key: KTJGIZVGQFSDEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “tert-Butyl 3-oxa-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate” is a chemical compound that is part of the family of tropane alkaloids . Tropane alkaloids are known for their wide array of interesting biological activities .


Synthesis Analysis

The synthesis of this compound has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo [3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 3-oxa-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate” is characterized by the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “tert-Butyl 3-oxa-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate” are complex and involve several steps . These steps include the enantioselective construction of an acyclic starting material and the stereocontrolled formation of the bicyclic scaffold .

Scientific Research Applications

Enantioselective Synthesis

Asymmetric synthesis is crucial in organic chemistry. The 8-azabicyclo[3.2.1]octane core provides an excellent platform for enantioselective transformations. Researchers have explored various methodologies to control stereochemistry during its construction. These efforts contribute to the development of efficient and sustainable synthetic routes for chiral compounds .

Future Directions

The future directions in the research and development of “tert-Butyl 3-oxa-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate” and related compounds could involve further exploration of their biological activities and potential applications . Additionally, the development of more efficient and stereoselective synthesis methods could also be a focus of future research .

Mechanism of Action

Target of Action

The primary target of “tert-Butyl 3-oxa-8-azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold, which is a central part of this compound, is the core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .

Mode of Action

The exact mode of action of “tert-Butyl 3-oxa-8-azabicyclo[32Compounds with the 8-azabicyclo[321]octane scaffold are known to interact with their targets in a stereoselective manner .

Biochemical Pathways

The specific biochemical pathways affected by “tert-Butyl 3-oxa-8-azabicyclo[32Tropane alkaloids, which share a similar structure, are known to affect various biological pathways due to their wide array of biological activities .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “tert-Butyl 3-oxa-8-azabicyclo[32Its molecular weight is 22327 , which is within the range generally favorable for good bioavailability.

Result of Action

The specific molecular and cellular effects of “tert-Butyl 3-oxa-8-azabicyclo[32Compounds with a similar 8-azabicyclo[321]octane scaffold are known to have a wide array of biological activities .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of “tert-Butyl 3-oxa-8-azabicyclo[32It’s known that the compound should be stored at room temperature , suggesting that extreme temperatures might affect its stability.

properties

IUPAC Name

tert-butyl 3-oxa-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-11(2,3)15-10(13)12-8-4-5-9(12)7-14-6-8/h4-5,8-9H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTJGIZVGQFSDEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2COCC1C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-oxa-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.